2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a cyclohexylthio group, a triazolo ring fused to a pyridazine ring, and a fluorophenylacetamide moiety
Preparation Methods
The synthesis of 2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through an oxidative [4 + 1] annulation reaction.
Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced through a nucleophilic substitution reaction, where a suitable cyclohexylthiol is reacted with the triazolopyridazine intermediate under basic conditions.
Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the triazolopyridazine intermediate with 4-fluorophenylacetic acid or its derivative, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Chemical Reactions Analysis
2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide undergoes various types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions .
Scientific Research Applications
2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the target enzyme, blocking its activity and thereby disrupting the associated metabolic pathway . The molecular targets and pathways involved vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide include other triazolopyridazine derivatives and triazolothiadiazoles. These compounds share the triazolo ring structure but differ in their substituents and overall molecular architecture .
Properties
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S/c20-13-6-8-14(9-7-13)21-17(26)12-24-19(27)25-16(22-24)10-11-18(23-25)28-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKNHRFNUSGVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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